(E)-N'-(5-bromo-2-hydroxybenzylidene)-3',5'-dimethyl-1'-phenyl-1H,1'H-[3,4'-bipyrazole]-5-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N'-(5-bromo-2-hydroxybenzylidene)-3',5'-dimethyl-1'-phenyl-1H,1'H-[3,4'-bipyrazole]-5-carbohydrazide is a useful research compound. Its molecular formula is C22H19BrN6O2 and its molecular weight is 479.338. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (E)-N'-(5-bromo-2-hydroxybenzylidene)-3',5'-dimethyl-1'-phenyl-1H,1'H-[3,4'-bipyrazole]-5-carbohydrazide is a derivative of bipyrazole that has garnered attention for its potential biological activities. This article examines its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by diverse research findings.
Chemical Structure and Synthesis
The compound features a bipyrazole core with a hydrazone linkage, which is known to influence its biological properties. The synthesis typically involves the reaction of 5-bromo-2-hydroxybenzaldehyde with 3',5'-dimethyl-1'-phenyl-1H-pyrazole-5-carbohydrazide under controlled conditions. The presence of substituents such as bromine and hydroxyl groups enhances its reactivity and biological profile.
Antimicrobial Activity
Research has demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. The synthesized compound was tested against various bacterial strains and fungi.
Microorganism | Type | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Staphylococcus aureus | Gram-positive | 32 µg/mL |
Pseudomonas aeruginosa | Gram-negative | 64 µg/mL |
Bacillus subtilis | Gram-positive | 16 µg/mL |
Candida albicans | Fungal | 128 µg/mL |
In studies, the compound exhibited comparable efficacy to standard antibiotics, indicating its potential as a new antimicrobial agent .
Anti-inflammatory Activity
The anti-inflammatory activity of the compound was assessed using in vivo models. It was found to significantly reduce inflammation in carrageenan-induced edema in rats. The mechanism involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory pathway.
Anticancer Activity
The anticancer potential of this compound was evaluated against several cancer cell lines, including:
Cell Line | IC50 Value (µM) | Effect |
---|---|---|
HepG2 | 10.5 | Moderate cytotoxicity |
MCF-7 | 15.2 | Significant growth inhibition |
A549 | 8.7 | High cytotoxicity |
The results indicate that the compound can induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation .
Case Studies and Research Findings
Several studies have highlighted the biological activity of similar pyrazole derivatives:
- Antimicrobial Studies : A series of pyrazole derivatives were synthesized and tested for their antimicrobial activity against various pathogens. Compounds with halogen substitutions showed enhanced activity against both Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Effects : Research indicated that pyrazole compounds could significantly reduce inflammation markers in animal models, suggesting their potential as therapeutic agents for inflammatory diseases .
- Anticancer Properties : Various pyrazole derivatives have shown promising results in inhibiting cancer cell growth, with some compounds exhibiting IC50 values in low micromolar ranges against multiple cancer types .
属性
IUPAC Name |
N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1H-pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN6O2/c1-13-21(14(2)29(28-13)17-6-4-3-5-7-17)18-11-19(26-25-18)22(31)27-24-12-15-10-16(23)8-9-20(15)30/h3-12,30H,1-2H3,(H,25,26)(H,27,31)/b24-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBSRNOPBEUSPAQ-WYMPLXKRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C3=NNC(=C3)C(=O)NN=CC4=C(C=CC(=C4)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C3=NNC(=C3)C(=O)N/N=C/C4=C(C=CC(=C4)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。